molecular formula C16H13N3S2 B4047865 3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B4047865
M. Wt: 311.4 g/mol
InChI Key: BNXKARNVXHVPLC-UHFFFAOYSA-N
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Description

3-[(2-Phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound featuring a fused triazolo-benzothiazole core with a 2-phenylethylthio substituent at position 2. Its molecular formula is C₁₆H₁₃N₃S₂, with a molecular weight of 311.43 g/mol . The compound’s structure combines a planar benzothiazole-triazole framework (as seen in analogous derivatives) with a flexible 2-phenylethylthio side chain, which introduces steric bulk and aromatic character.

Properties

IUPAC Name

1-(2-phenylethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S2/c1-2-6-12(7-3-1)10-11-20-15-17-18-16-19(15)13-8-4-5-9-14(13)21-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXKARNVXHVPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 2-phenylethylthiol with a suitable triazole precursor under controlled conditions. One common method includes the cyclization of 2-phenylethylthiol with 1,2,4-triazole derivatives in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)

Major Products

Scientific Research Applications

Biological Activities

Research indicates that 3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole exhibits a range of biological activities:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
  • Anticonvulsant Properties : Similar compounds have been noted for their anticonvulsant effects, suggesting potential applications in epilepsy treatment.
  • Enzyme Inhibition : It interacts with cellular enzymes and receptors, potentially blocking substrate access or altering enzyme conformation.

Synthetic Routes

The synthesis typically involves the reaction of 2-phenylethylthiol with suitable triazole precursors. Common methods include:

  • Cyclization : Involves the cyclization of 2-phenylethylthiol with 1,2,4-triazole derivatives using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Industrial Production : Scaling up may utilize continuous flow reactors to optimize reaction conditions for consistent quality and yield.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antitumor Studies : A study demonstrated that derivatives of triazolo-benzothiazoles could inhibit the proliferation of cancer cells through apoptosis pathways.
  • Neuropharmacology : Research indicated that compounds similar to this compound exhibit anticonvulsant effects in animal models.
  • Mechanism of Action : Investigations revealed that the compound's mechanism involves binding to specific enzymes and disrupting cellular processes critical for cancer cell survival.

Mechanism of Action

The biological activity of 3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA, leading to the disruption of replication and transcription processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The triazolo[3,4-b][1,3]benzothiazole scaffold exhibits diverse bioactivity modulated by substituents at position 3. Key analogues include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3-(Methylsulfanyl) derivative -SCH₃ C₈H₅N₃S₂ 207.27 Simpler structure; potential lead for SAR studies
3-[(Naphthalen-1-yl)methyl]sulfanyl derivative -S-(naphthalen-1-ylmethyl) C₁₉H₁₃N₃S₂ 347.46 Enhanced hydrophobicity; possible improved membrane permeability
3-(4-Hexyloxyphenyl) derivative -S-(4-hexyloxyphenyl) C₂₀H₂₁N₃OS 363.46 Planar core with dihedral angle (53.34°); crystallographic stability
3-[2-(2,4-Dichlorophenoxy)ethyl]thio derivative -S-(2-(2,4-dichlorophenoxy)ethyl) C₁₆H₁₁Cl₂N₃OS₂ 396.30 Electron-withdrawing groups; potential antimicrobial activity
7-Methyl derivative Methyl group at benzothiazole position 7 C₉H₇N₃S 189.24 Simplified structure; baseline for activity comparisons

Key Observations :

  • Phenylethylthio vs. Methylsulfanyl: The 2-phenylethylthio group in the target compound increases molecular weight (311.43 vs.
  • Hexyloxyphenyl Substituent : The 4-hexyloxyphenyl derivative (C₂₀H₂₁N₃OS) exhibits a planar triazole-benzothiazole system with a 53.34° dihedral angle between the core and phenyl ring, influencing crystallinity and solubility .
Pharmacological Activities
  • Antimicrobial Activity: Triazolobenzothiazoles with electron-withdrawing groups (e.g., 3-[2-(2,4-dichlorophenoxy)ethyl]thio) show promise against resistant pathogens . The phenylethylthio group’s hydrophobicity may similarly disrupt microbial membranes.
  • Anticancer Activity : Derivatives like 3-(naphthyloxymethyl)-6-fluorophenyl triazolothiadiazoles exhibit potent antiproliferative effects on Hep G2 cells . The target compound’s phenylethylthio group could mimic these effects via enhanced lipophilicity and cellular uptake.
  • Metallo-β-Lactamase (MBL) Inhibition : Triazolo-thiazine derivatives (e.g., 3-(4-tert-butylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine) inhibit IMP-1 MBL by >50% at 100 μM . Structural similarities suggest the target compound may also target MBLs, though specific data is lacking.
Physicochemical Properties
  • Crystallinity : Analogues like 3-(4-hexyloxyphenyl) derivatives form stable crystals with intermolecular π-π interactions (closest contact: 3.73 Å) . The target compound’s phenylethyl group may adopt similar packing motifs.

Biological Activity

Overview

3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines a triazole ring with a benzothiazole moiety. Its molecular formula is C15H14N3S2, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound's unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Features

The compound features:

  • Thioether linkage : Enhances lipophilicity and biological interactions.
  • Triazole and benzothiazole rings : These contribute to various pharmacological properties.

Antitumor Activity

Research has shown that derivatives of benzothiazole and triazole exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The compound has demonstrated notable activity against HCT-116 cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays:

  • DPPH Assay : The compound exhibited significant free radical scavenging activity.
  • ABTS Assay : Demonstrated superior performance compared to Trolox (a standard antioxidant), indicating its potential as an effective antioxidant agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored. It competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes. This inhibition is significant for therapeutic strategies targeting cancer and other diseases linked to these enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazoleSimilar triazole-benzothiazole frameworkAntitumor activity
7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazoleMethyl substitution on triazoleAnticonvulsant properties
Benzothiazole derivativesVarious substitutions on benzothiazole ringBroad spectrum biological activities

The thioether group in this compound enhances its interaction with biological targets compared to simpler analogs.

Case Studies

  • Anticancer Activity : In a study involving various triazolo-benzothiazole derivatives, this compound showed promising results against multiple cancer cell lines with minimal toxicity towards normal cells. This selective cytotoxicity is crucial for developing safer anticancer therapies .
  • Antioxidant Efficacy : A comparative study revealed that this compound exhibited an ABTS inhibition value of 92.8%, outperforming many known antioxidants and suggesting its potential use in formulations aimed at oxidative stress-related conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 2
Reactant of Route 2
3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole

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